molecular formula C20H17ClN4O3 B5728107 1-benzyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride

1-benzyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride

Cat. No.: B5728107
M. Wt: 396.8 g/mol
InChI Key: BXTKGLUQJKVOLF-UHFFFAOYSA-N
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Description

1-benzyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride is a complex organic compound that features a pyridinium core, a benzyl group, and a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride typically involves a multi-step process. One common route includes the condensation of 3-nitrobenzaldehyde with benzylamine to form an imine intermediate. This intermediate is then reacted with pyridine-4-carboxylic acid chloride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-benzyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium salts: Structurally similar compounds that also contain a pyridinium core.

    Benzyl derivatives: Compounds with a benzyl group attached to different functional groups.

    Nitrophenyl compounds: Molecules containing a nitrophenyl moiety.

Uniqueness

1-benzyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-benzyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3.ClH/c25-20(22-21-14-17-7-4-8-19(13-17)24(26)27)18-9-11-23(12-10-18)15-16-5-2-1-3-6-16;/h1-14H,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTKGLUQJKVOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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